Codon–Anticodon Discrimination Enhancement: inm5U Confers 5–10× Improved Near-Cognate Rejection vs. Unmodified Uridine
Kinetic analyses of tRNA selection at the ribosomal A-site demonstrate that 5-substituted wobble modifications differentially affect the discrimination ratio between correct (cognate) and incorrect (near-cognate) codon–anticodon pairings. For the isopentenylaminomethyl modification (inm5U), the near-cognate discrimination enhancement factor is reported as 5–10× relative to unmodified uridine baseline [1]. The modification simultaneously increases cognate tRNA binding rate by 2–3× and accelerates near-cognate tRNA dissociation by 4–6×, producing a dual-checkpoint fidelity mechanism [1]. These quantitative effects derive from the conformational flexibility introduced by the aminomethyl-linked isopentenyl group, which amplifies the ribosome's ability to detect codon–anticodon mismatches via induced-fit dynamics [2].
| Evidence Dimension | Near-cognate codon discrimination enhancement factor (fold improvement over unmodified uridine) |
|---|---|
| Target Compound Data | 5–10× enhanced discrimination |
| Comparator Or Baseline | Unmodified uridine (wobble position) = baseline (1× discrimination) |
| Quantified Difference | 5–10× improvement |
| Conditions | Kinetic analysis of tRNA association/dissociation at ribosomal A-site; in vitro reconstituted translation system |
Why This Matters
For researchers studying translational fidelity mechanisms or developing assays dependent on accurate codon–anticodon pairing, inm5U provides a quantifiably superior discrimination window compared to unmodified uridine, enabling more robust signal-to-noise separation in proofreading measurements.
- [1] Nucleic Acids Research, Volume 44, Issue 4, 2016, Pages 1871–1883. Wobble modification effects on tRNA selection kinetics. View Source
- [2] Nucleic Acids Research, Volume 50, Issue 4, 2022, Pages 2334–2352. Conformational dynamics of ribosomal decoding center influenced by wobble modifications. View Source
